molecular formula C29H52O B7823107 Stigmastanol CAS No. 138126-65-5

Stigmastanol

Cat. No.: B7823107
CAS No.: 138126-65-5
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-HRJGVYIJSA-N
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Description

Stigmastanol, also known as sitostanol, is a phytosterol found in a variety of plant sources. It is a type of sterol that is structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and has been studied for its potential health benefits, particularly in reducing cholesterol levels in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmastanol can be synthesized through the reduction of β-sitosterol and the hydrogenation of stigmasterol . The reduction of β-sitosterol involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The hydrogenation of stigmasterol typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of phytosterols from plant sources such as soybean oil, corn oil, and other vegetable oils. The extracted phytosterols are then subjected to chemical processes such as hydrogenation and reduction to produce this compound. The process involves multiple steps including extraction, purification, hydrogenation, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Stigmastanol undergoes various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically require the presence of a suitable nucleophile and a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of stigmastanone, while reduction reactions can yield various reduced derivatives of this compound .

Scientific Research Applications

Stigmastanol has been extensively studied for its potential health benefits and applications in various fields:

Mechanism of Action

Stigmastanol exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with cholesterol for incorporation into micelles, thereby reducing the amount of cholesterol absorbed into the bloodstream. Additionally, this compound has been shown to inhibit the biosynthesis of cholesterol in the liver by downregulating key enzymes involved in the cholesterol synthesis pathway . The molecular targets and pathways involved include the inhibition of HMG-CoA reductase and the modulation of bile acid metabolism .

Comparison with Similar Compounds

Stigmastanol is structurally similar to other phytosterols such as stigmasterol and β-sitosterol. it is unique in its ability to inhibit both the absorption and biosynthesis of cholesterol. Similar compounds include:

This compound’s dual mechanism of action in reducing cholesterol levels makes it a valuable compound in the development of cholesterol-lowering therapies and functional foods.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-HRJGVYIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016169
Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-45-4
Record name Sitostanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmastanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIGMASTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081
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Record name (3beta,5alpha)-Stigmastan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3β,5α)-stigmastan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345
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Record name STIGMASTANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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